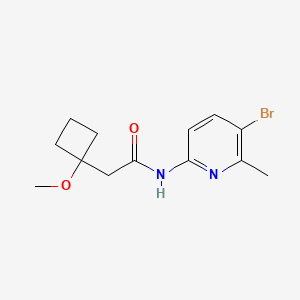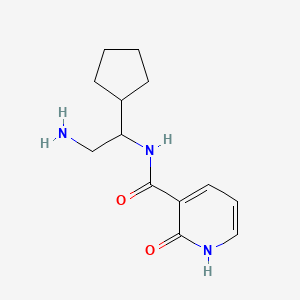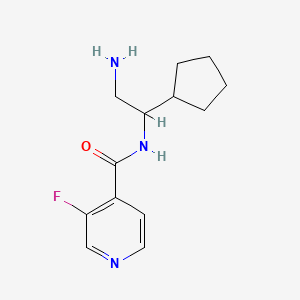
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid, also known as DICA, is a small molecule that has been of great interest in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In
作用機序
The mechanism of action of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is not fully understood, but it is thought to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound may reduce the production of these mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have anti-cancer effects, including the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, its low yield of synthesis can be a limitation for large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Further research is needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in different types of cancer and to identify the optimal dosing and administration strategies. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies based on this molecule.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a therapeutic agent for a range of diseases, including inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of COX-2 activity. Further research is needed to fully understand its effects and to develop more effective therapies based on this molecule.
合成法
The synthesis of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid involves a multistep process that begins with the reaction of serine with acetic anhydride to form N-acetylated serine. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid to form the desired product, this compound. The overall yield of this process is around 20%, making it a relatively low-yielding synthesis method.
科学的研究の応用
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid has been shown to have a range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis.
特性
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-11(13(17)18)14-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,15H,5-7H2,(H,14,16)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVSVRJIWFMFP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)

![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)
![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)

